molecular formula C8H11N B116444 2,4,6-Trimethylpyridine CAS No. 108-75-8

2,4,6-Trimethylpyridine

Cat. No. B116444
CAS RN: 108-75-8
M. Wt: 121.18 g/mol
InChI Key: BWZVCCNYKMEVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04598007

Procedure details

3.0 Moles of 2,4,6-trimethylpyridine, 4.5 moles of terephthaldehyde, 9.0 moles of acetic acid and 9.0 moles of acetic anhydride are prereacted at 140° C. for 6 hours. The reaction mixture is then cooled to 120° C. and 4.5 moles of 2-methyl-5-vinylpyridine is added. Stirring at 120° C. is continued for 8 hours. The reaction mixture is cooled, and the acetic acid is neutralized with 10% sodium hydroxide. The organic phase is separated, dissolved in tetrahydrofuran (THF) and filtered. The radical inhibitors o-aminophenol and t-butylcatechol are added at the 0.05% and 0.1% levels, respectively. VPSP is isolated by pouring the THF solution into methanol to obtain a solid precipitate. The solid is dried in vacuo to constant weight. The material thus obtained has a melting point exotherm by DSC at 99° C. and a molecular weight of greater than 3000 as determined by vapor pressure osmometry.
Quantity
9 mol
Type
reactant
Reaction Step One
Quantity
4.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[CH2:13])=[CH:8][N:7]=1.[OH-].[Na+].[O:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1>CO>[CH3:17][C:18]1[CH:19]=[C:20]([CH3:1])[CH:5]=[C:6]([CH3:11])[N:7]=1.[CH:12]1[C:9]([CH:8]=[O:16])=[CH:10][CH:11]=[C:2]([CH:1]=[O:4])[CH:13]=1.[C:1]([O:4][C:17](=[O:16])[CH3:18])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
9 mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.5 mol
Type
reactant
Smiles
CC1=NC=C(C=C1)C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
Stirring at 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in tetrahydrofuran (THF)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The radical inhibitors o-aminophenol and t-butylcatechol are added at the 0.05% and 0.1% levels
CUSTOM
Type
CUSTOM
Details
VPSP is isolated
CUSTOM
Type
CUSTOM
Details
to obtain a solid precipitate
CUSTOM
Type
CUSTOM
Details
The solid is dried in vacuo to constant weight
CUSTOM
Type
CUSTOM
Details
The material thus obtained
CUSTOM
Type
CUSTOM
Details
at 99° C.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=NC(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mol
Name
Type
product
Smiles
C1=CC(=CC=C1C=O)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.5 mol
Name
Type
product
Smiles
C(C)(=O)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04598007

Procedure details

3.0 Moles of 2,4,6-trimethylpyridine, 4.5 moles of terephthaldehyde, 9.0 moles of acetic acid and 9.0 moles of acetic anhydride are prereacted at 140° C. for 6 hours. The reaction mixture is then cooled to 120° C. and 4.5 moles of 2-methyl-5-vinylpyridine is added. Stirring at 120° C. is continued for 8 hours. The reaction mixture is cooled, and the acetic acid is neutralized with 10% sodium hydroxide. The organic phase is separated, dissolved in tetrahydrofuran (THF) and filtered. The radical inhibitors o-aminophenol and t-butylcatechol are added at the 0.05% and 0.1% levels, respectively. VPSP is isolated by pouring the THF solution into methanol to obtain a solid precipitate. The solid is dried in vacuo to constant weight. The material thus obtained has a melting point exotherm by DSC at 99° C. and a molecular weight of greater than 3000 as determined by vapor pressure osmometry.
Quantity
9 mol
Type
reactant
Reaction Step One
Quantity
4.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[CH2:13])=[CH:8][N:7]=1.[OH-].[Na+].[O:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1>CO>[CH3:17][C:18]1[CH:19]=[C:20]([CH3:1])[CH:5]=[C:6]([CH3:11])[N:7]=1.[CH:12]1[C:9]([CH:8]=[O:16])=[CH:10][CH:11]=[C:2]([CH:1]=[O:4])[CH:13]=1.[C:1]([O:4][C:17](=[O:16])[CH3:18])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
9 mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.5 mol
Type
reactant
Smiles
CC1=NC=C(C=C1)C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
Stirring at 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in tetrahydrofuran (THF)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The radical inhibitors o-aminophenol and t-butylcatechol are added at the 0.05% and 0.1% levels
CUSTOM
Type
CUSTOM
Details
VPSP is isolated
CUSTOM
Type
CUSTOM
Details
to obtain a solid precipitate
CUSTOM
Type
CUSTOM
Details
The solid is dried in vacuo to constant weight
CUSTOM
Type
CUSTOM
Details
The material thus obtained
CUSTOM
Type
CUSTOM
Details
at 99° C.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=NC(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mol
Name
Type
product
Smiles
C1=CC(=CC=C1C=O)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.5 mol
Name
Type
product
Smiles
C(C)(=O)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.